Jatropha principle
Description
Contextualization of Jatropha curcas L. as a Source of Specialized Metabolites
Jatropha curcas L., a perennial shrub or small tree belonging to the Euphorbiaceae family, is a plant recognized for its production of a diverse array of specialized metabolites. sajsetjournal.com.ngrjpbcs.com Native to the tropical and subtropical regions of the Americas, it has become naturalized in many parts of the world, including Africa and Asia. wikipedia.org The plant is well-adapted to arid and semi-arid conditions, capable of thriving on marginal lands. researchgate.net
Historically and traditionally, various parts of the Jatropha curcas plant have been used in folk medicine to treat a range of ailments. sajsetjournal.com.ng However, modern scientific investigation has focused on the rich and complex chemical composition of the plant, which is responsible for its biological activities. The leaves, seeds, roots, bark, and latex of Jatropha curcas are all sources of bioactive compounds. sajsetjournal.com.ngscispace.com
The chemical constituents of Jatropha curcas are varied and include alkaloids, flavonoids, saponins (B1172615), steroids, tannins, and terpenoids. sajsetjournal.com.ngneliti.comusu.ac.id Terpenoids, particularly diterpenoids, are major metabolites found within the Jatropha genus and have been a primary focus of research due to their novel chemical structures and potential applications. nih.gov The presence of these compounds underscores the plant's role as a significant source of specialized metabolites with a wide range of biological effects.
Delineation of "Jatropha Principle" as Key Bioactive Constituents
The term "this compound" generally refers to the key bioactive constituents responsible for the plant's biological properties, most notably its toxicity. While the plant contains a multitude of compounds, the "this compound" is most strongly associated with a group of tetracyclic diterpenoids known as phorbol (B1677699) esters. feedipedia.orgnovapublishers.com These compounds are present in all parts of the plant, with the highest concentrations found in the seed kernel. feedipedia.org
The biological activities attributed to these constituents are broad, encompassing antimicrobial, anti-inflammatory, and cytotoxic effects. nih.gov The specific composition and concentration of these bioactive compounds can vary depending on the plant part, geographical location, and genetic variety of Jatropha curcas. novapublishers.com
Historical Perspectives on the Discovery and Initial Research Trajectories of Jatropha's Bioactive Chemistry
The scientific investigation into the bioactive chemistry of Jatropha curcas has evolved over time. Initial interest was often driven by the plant's traditional medicinal uses and its known toxicity. sajsetjournal.com.ngnih.gov Early research focused on identifying the compounds responsible for these effects.
A significant milestone in understanding the "this compound" was the isolation and characterization of its toxic components. In 1984, researchers reported that the seed oil of Jatropha species contained polyunsaturated esters of 12-deoxy-16-hydroxyphorbol, which were identified as irritants. nih.gov This discovery was a crucial step in elucidating the chemical nature of the plant's toxicity.
Subsequent research in 1988 led to the complete chemical structure determination of a new type of phorbol ester from Jatropha curcas seed oil, named DHPB. nih.govnih.govresearchgate.net This work confirmed the presence of potent tumor-promoting compounds in the plant, similar in nature to the well-known phorbol ester TPA found in croton oil. nih.gov The discovery of these phorbol esters raised awareness of the potential risks associated with the use of Jatropha oil and its byproducts. nih.govnih.gov
The identification of these toxic principles also spurred further research into methods for their detection and removal, particularly as interest in Jatropha oil as a source for biofuel began to grow. novapublishers.com The historical trajectory of research on Jatropha's bioactive chemistry highlights a progression from documenting its traditional uses and toxicity to detailed chemical characterization and the exploration of its various biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(6Z,9Z)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.01,5]hexadeca-4,6,9,13-tetraene-8,15-dione |
InChI |
InChI=1S/C20H24O3/c1-12-8-15-9-13(2)16(21)6-7-19(4,5)11-17-14(3)18(22)20(15,10-12)23-17/h6-9,12H,10-11H2,1-5H3/b7-6-,13-9- |
InChI Key |
MJNNONLDVCCGCA-CGHGUHIJSA-N |
Isomeric SMILES |
CC1CC23C(=C1)/C=C(\C(=O)/C=C\C(CC(=C(C2=O)C)O3)(C)C)/C |
Canonical SMILES |
CC1CC23C(=C1)C=C(C(=O)C=CC(CC(=C(C2=O)C)O3)(C)C)C |
Synonyms |
jatrophone |
Origin of Product |
United States |
Elucidation of the Chemical Composition and Structural Diversity of Jatropha Principles
Structural Classes Comprising Jatropha Principle
The bioactive compounds within Jatropha species can be broadly categorized into several major structural classes. These include diterpenoids, ribosome-inactivating proteins, and a variety of other specialized metabolites such as flavonoids, saponins (B1172615), and phenolics. mdpi.comnih.gov
Diterpenoids: Focus on Phorbol (B1677699) Esters and Their Structural Variants
A significant class of compounds found in Jatropha are diterpenoids, with phorbol esters being the most prominent and studied subgroup. zju.edu.cnbiorxiv.org Phorbol esters are characterized by a tetracyclic carbon skeleton known as tigliane (B1223011). novapublishers.comresearchgate.net The basic structure of these compounds is the alcohol moiety, tigliane, which is a tetracyclic diterpene. novapublishers.comresearchgate.net Variations in this structure arise from hydroxylation at different positions and esterification with various fatty acids. novapublishers.comresearchgate.net
In Jatropha curcas, six main phorbol esters have been identified, all of which are intramolecular diesters of 12-deoxy-16-hydroxyphorbol. zju.edu.cnmdpi.com These compounds are known for their toxic properties. zju.edu.cnwikipedia.org The accumulation of phorbol esters can be tissue-specific, with studies indicating their presence in various plant organs, except for the seed shells. biorxiv.org
Ribosome-Inactivating Proteins: Curcin and Isolectins
Jatropha seeds contain toxic proteins, with curcin being a well-characterized example. wikipedia.orgnih.gov Curcin is classified as a Type 1 ribosome-inactivating protein (RIP). nih.gov It is a glycoprotein (B1211001) with a molecular weight of approximately 28.2 kDa. nih.govresearchgate.net The secondary structure of curcin has been analyzed and found to consist of alpha-helices (22.3%), beta-sheets (43.5%), and random coils (34.2%). nih.govresearchgate.net
In addition to curcin, Jatropha species also contain lectins, which are carbohydrate-binding proteins. wikipedia.orgmdpi.com These proteins, sometimes referred to as phytohemagglutinins, can have anti-nutritional effects. mdpi.com
Other Bioactive Specialized Metabolites (e.g., Flavonoids, Saponins, Phenolics)
Jatropha plants are a rich source of various other bioactive specialized metabolites. mdpi.comnih.gov These include flavonoids, saponins, and a range of phenolic compounds. researchgate.netnih.gov
Flavonoids: These are a major class of polyphenolic compounds found in Jatropha. ekb.eg Studies have identified numerous flavonoids, including apigenin, luteolin, quercetin, rutin, and vitexin, in various parts of the plant. nih.govscielo.brmdpi.com The total flavonoid content can vary significantly between different species and plant parts. mdpi.com For instance, the leaf extracts of J. curcas have shown higher total flavonoid content than the stem bark extracts. mdpi.com
Saponins: These compounds are also present in Jatropha species. mdpi.comnih.govnapas.org.ng While some saponins are known for their hemolytic activity, those found in Jatropha have been suggested to be relatively innocuous as they are non-hemolytic. mdpi.com
Phenolics: A diverse array of phenolic compounds has been identified in Jatropha. mdpi.comnih.gov These include phenolic acids such as gallic acid, caffeic acid, ferulic acid, and p-coumaric acid. nih.govscielo.brmdpi.com The total phenolic content, like flavonoids, varies depending on the species and the plant part. mdpi.com For example, in J. gossypiifolia, the stem bark extract was found to have a higher total phenolic content compared to the leaf extract. mdpi.com
Methodologies for Comprehensive Chemical Profiling
The elucidation of the complex chemical composition of Jatropha principles relies on a combination of advanced analytical techniques. These methodologies allow for the separation, identification, and structural characterization of the various compounds present.
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are essential for determining the chemical structure of isolated compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of natural products. nih.govfrontiersin.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the connectivity of atoms within a molecule. usm.my High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique that allows for the analysis of metabolites directly in intact plant tissues, minimizing the need for extensive sample preparation. dntb.gov.ua NMR has been used for the quality examination of Jatropha seeds and to monitor metabolic changes during growth. nih.govicrisat.org
Mass Spectrometry (MS): MS is another critical technique used to determine the molecular weight and elemental composition of compounds. frontiersin.org When coupled with chromatographic methods, it provides a powerful platform for identifying compounds in complex mixtures. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a sample. mdpi.com For example, it has been used to detect the presence of ester fatty acid groups in Jatropha seed oil. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is utilized to analyze the secondary structure of proteins, such as curcin. nih.govresearchgate.net
Chromatographic Separation and Identification Approaches
Chromatographic techniques are fundamental for separating the individual components of the complex chemical mixtures found in Jatropha extracts. usm.mymdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of various compounds, including phorbol esters, flavonoids, and phenolic acids. mdpi.comscielo.sa.crscielo.sa.cr HPLC systems are often equipped with Diode Array Detectors (DAD) for quantification and coupled with mass spectrometers (LC-MS) for identification. mdpi.comnih.gov For instance, HPLC has been used to determine the presence of phorbol esters in Jatropha seeds. wikipedia.org
Gas Chromatography (GC): GC is particularly useful for the analysis of volatile and semi-volatile compounds, such as fatty acids and some terpenoids. scielo.sa.crajol.info Similar to HPLC, GC is often coupled with mass spectrometry (GC-MS) for the identification of separated compounds. mdpi.comajol.info This technique has been employed to analyze the fatty acid profile of Jatropha seed oil. mdpi.comscholarsresearchlibrary.com
Column Chromatography (CC): CC is a classic and effective method for the large-scale separation and purification of compounds from plant extracts. usm.mymdpi.com Different stationary phases, such as silica (B1680970) gel, are used to separate compounds based on their polarity. usm.mymdpi.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for the preliminary separation and identification of compounds in an extract. iaea.org
Chemometric Applications in Jatropha Chemical Diversity Analysis
Chemometrics provides advanced statistical and mathematical tools to analyze complex chemical data, making it highly valuable for studying the chemical diversity within the Jatropha genus. mdpi.com These techniques can discriminate between closely related species, differentiate between toxic and non-toxic genotypes, and identify chemical markers for various traits by analyzing data from chromatographic and spectroscopic methods. mdpi.comscielo.brresearcher.life
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in Jatropha research. mdpi.com PCA reduces the dimensionality of large datasets, such as those from GC-MS analysis of essential oils, and helps to visualize the relationships between samples. For instance, a PCA of GC-MS data from the essential oils of J. intigrimma, J. roseae, and J. gossypifolia successfully separated the three species into distinct clusters, highlighting their chemical dissimilarity. mdpi.comresearcher.liferesearchgate.net The analysis identified key marker compounds like heneicosane, phytol, and methyl linoleate (B1235992) that contribute to this differentiation. researchgate.net Similarly, PCA has been used to analyze the seed chemical compositions of J. curcas accessions from Botswana, revealing considerable diversity and identifying accessions with unique fatty acid profiles. mdpi.comafricaresearchconnects.com
Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method used for classification. It was effectively employed to differentiate between toxic and non-toxic leaves of J. curcas genotypes using leaf spray mass spectrometry. scielo.br The PLS-DA model successfully discriminated between the two classes and identified the specific mass-to-charge ratio (m/z) values that were most significant for this separation, providing a rapid screening method. scielo.br
These chemometric approaches are crucial for:
Taxonomic Classification: Differentiating species and clarifying taxonomic relationships that may be ambiguous based on morphology alone. researcher.liferesearchgate.netcabidigitallibrary.orgajol.info
Breeding Programs: Screening for desirable chemical traits, such as low phorbol ester content in J. curcas for the development of non-toxic varieties. scielo.brmdpi.com
Bioprospecting: Identifying accessions or species with high concentrations of specific bioactive compounds for industrial or pharmaceutical applications. mdpi.comafricaresearchconnects.com
By correlating chemical profiles with genetic or geographical data, chemometrics offers a powerful lens through which to understand the vast chemical diversity of Jatropha principles. mdpi.commdpi.com
Biosynthesis and Metabolic Pathways of Jatropha Principles
Primary Metabolic Precursors for Specialized Metabolite Synthesis
The biosynthesis of specialized metabolites in Jatropha originates from fundamental primary metabolic pathways that provide the necessary carbon skeletons and energy.
Isoprenoids, a vast and diverse class of natural products, are all synthesized from two five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net Plants, including Jatropha, utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. creative-proteomics.comfrontiersin.org
The MVA pathway , located in the cytoplasm, begins with the condensation of acetyl-CoA. creative-proteomics.comjmb.or.kr A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). creative-proteomics.comnih.gov This pathway is primarily responsible for the synthesis of sterols, certain sesquiterpenes, and brassinosteroids. frontiersin.org
The MEP pathway , situated in the plastids, starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. jmb.or.kr It is the primary source for the biosynthesis of monoterpenes, diterpenes (including the precursors to phorbol (B1677699) esters), carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. frontiersin.orgnih.gov
The universal C5 precursors, IPP and DMAPP, are sequentially condensed to form larger prenyl diphosphates: geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). nih.govfrontiersin.org GGPP is the direct precursor for the biosynthesis of diterpenoids, a significant class of compounds in Jatropha. nih.govnih.gov While these pathways are spatially separate, there is evidence of crosstalk between them, allowing for metabolic flexibility. creative-proteomics.comcsic.es
Table 1: Comparison of Isoprenoid Biosynthetic Pathways
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (B84403) (MEP) Pathway |
|---|---|---|
| Cellular Location | Cytoplasm, Endoplasmic Reticulum, Peroxisomes creative-proteomics.comcsic.es | Plastids creative-proteomics.comfrontiersin.org |
| Primary Precursors | Acetyl-CoA jmb.or.kr | Pyruvate and Glyceraldehyde-3-phosphate jmb.or.kr |
| Key C5 Intermediates | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) researchgate.net | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) researchgate.net |
| Major Products | Sterols, Sesquiterpenes, Brassinosteroids frontiersin.org | Monoterpenes, Diterpenes (e.g., Phorbol Esters), Carotenoids, Gibberellins frontiersin.orgnih.gov |
| Key Regulatory Enzyme | HMG-CoA reductase (HMGR) creative-proteomics.com | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) csic.es |
Phenolic compounds in plants are synthesized through two main routes: the shikimate pathway and the malonate pathway. nih.govmdpi.com The shikimate pathway is the primary route for producing most phenolic compounds in higher plants. rsc.orgscielo.br It converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. scielo.br Phenylalanine is the precursor for the phenylpropanoid pathway, which generates a variety of phenolic compounds, including phenolic acids, flavonoids, and lignins. rsc.orgoup.com
The malonate pathway , while less common in higher plants, contributes to the biosynthesis of certain phenolics. mdpi.com Flavonoids, a major class of polyphenolic compounds, are produced through a combination of the shikimate and malonate pathways. rsc.org The biosynthesis of chalcones, the precursors to all flavonoids, involves the condensation of p-coumaroyl-CoA (derived from phenylalanine via the shikimate pathway) with three molecules of malonyl-CoA. rsc.orgmdpi.com
Jatropha seeds are noted for their high protein content, which can be around 60% in the meal after oil extraction. mdpi.com The synthesis of these proteins relies on the fundamental pathways of amino acid biosynthesis. These pathways produce the 20 standard amino acids that serve as the building blocks for proteins. In Jatropha, proteomic analyses of mature seeds have identified numerous proteins associated with the biosynthesis of amino acids. frontiersin.org The KEGG (Kyoto Encyclopedia of Genes and Genomes) database outlines a comprehensive map of amino acid biosynthesis pathways in Jatropha curcas, detailing the conversion of precursors from glycolysis and the pentose (B10789219) phosphate pathway into various amino acids. kegg.jp These pathways are crucial not only for producing storage proteins in the seeds but also for synthesizing enzymes that catalyze the vast array of metabolic reactions within the plant. frontiersin.orgsemanticscholar.org
Shikimate and Malonate Pathways for Phenolic and Flavonoid Production
Enzymatic Regulation of Specialized Metabolite Production
The synthesis of the diverse specialized metabolites in Jatropha is tightly controlled by specific enzymes that catalyze key steps in the biosynthetic pathways.
The remarkable structural diversity of diterpenes in Jatropha is largely attributable to the activities of two key enzyme families: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). nih.govmdpi.com
Terpene Synthases (TPSs) are responsible for the initial and crucial cyclization of the linear precursor, GGPP, into various cyclic diterpene skeletons. nih.govcjnmcpu.com These enzymes are often referred to as diterpene cyclases (DTCs). researchgate.net In Jatropha, casbene (B1241624) synthase is a key TPS that catalyzes the formation of casbene, a precursor to the toxic phorbol esters. nih.govresearchgate.net The expression of casbene synthase genes has been shown to be directly related to the level of phorbol esters in the seeds. nih.gov Plant TPSs exhibit significant functional diversity, where even minor changes in their amino acid sequence can lead to the production of different terpene products. nih.gov
Cytochrome P450 Monooxygenases (CYPs) introduce further structural complexity by catalyzing a wide range of oxidative reactions on the terpene skeletons formed by TPSs. nih.govcjnmcpu.com These modifications, such as hydroxylation, epoxidation, and the formation of carbonyl groups, increase the polarity and often the bioactivity of the molecules. nih.govresearchgate.net In Euphorbiaceae, CYPs from the CYP726 family are known to be involved in the post-cyclization modifications of diterpenoids, including the conversion of casbene into more complex lathyrane-type diterpenoids. nih.govmdpi.com The combined action of TPSs and CYPs creates a complex biosynthetic network, leading to the vast array of diterpenoids found in Jatropha. nih.govoup.com
Table 2: Key Enzyme Families in Diterpenoid Biosynthesis
| Enzyme Family | General Function | Specific Role in Jatropha Diterpenoid Biosynthesis |
|---|---|---|
| Terpene Synthases (TPSs) | Catalyze the cyclization of GGPP to form diverse diterpene skeletons. nih.govcjnmcpu.com | Casbene synthase converts GGPP to casbene, a key precursor for phorbol esters. nih.govresearchgate.net |
| Cytochrome P450 Monooxygenases (CYPs) | Introduce functional groups (e.g., hydroxyl, keto) onto the terpene backbone through oxidation. nih.govresearchgate.net | Modify the casbene skeleton, leading to the formation of various phorbol esters and other diterpenoids. nih.govmdpi.com |
The biosynthesis of flavonoids is a well-characterized pathway involving a series of key enzymes that build upon the basic C6-C3-C6 flavonoid skeleton.
Chalcone (B49325) Synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. mdpi.comresearchgate.net It catalyzes the condensation of one molecule of 4-coumaroyl-CoA (from the phenylpropanoid pathway) and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comnih.gov CHS represents a critical branch point, diverting metabolic flow from general phenylpropanoid metabolism specifically toward flavonoid production. mdpi.com
Chalcone Isomerase (CHI) catalyzes the subsequent step, a stereospecific intramolecular cyclization of the open-chain naringenin chalcone to form the tricyclic (2S)-naringenin, a flavanone (B1672756). mdpi.comnih.gov This reaction is crucial as naringenin is a key branch point intermediate for the synthesis of several major classes of flavonoids, including flavanones, flavonols, and anthocyanins. nih.gov While this cyclization can occur spontaneously, CHI increases the reaction rate dramatically. mdpi.com The activity of these enzymes, along with others such as flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS), dictates the specific types and quantities of flavonoids produced in the plant. oup.com
Terpene Synthases and Cytochrome P450 Monooxygenases in Diterpenoid Biosynthesis
Hormonal Influence on Jatropha Principle Biosynthesis
The biosynthesis of Jatropha principles, as secondary metabolites, is significantly influenced by plant hormones, which are key signaling molecules in plant defense responses. biorxiv.org Hormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are known to modulate the production of terpenoids in various plant species. biorxiv.orgmaxapress.comnih.gov
Studies on Jatropha curcas have demonstrated that the expression of genes involved in terpenoid biosynthesis is responsive to hormonal stimuli. biorxiv.org The application of methyl jasmonate (MeJA) and salicylic acid (SA) can induce the expression of genes in the terpenoid pathway. biorxiv.org Generally, SA-mediated signaling is associated with defense against biotrophic pathogens, while the JA pathway is linked to defense against necrotrophic pathogens and insects. biorxiv.org
Exogenous application of SA to J. curcas seedlings led to an increase in the transcript levels of most targeted terpenoid biosynthesis genes. biorxiv.org Similarly, treatment with MeJA also upregulated the expression of these genes. biorxiv.org For instance, a study investigating the effects of biotic stressors found that both SA and MeJA treatments upregulated the expression of genes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), geranylgeranyl pyrophosphate synthase (GGPPS), and casbene synthase (CAS). biorxiv.org This suggests that the accumulation of these toxic diterpenoids is part of the plant's inducible defense mechanism, which can be triggered by the signaling pathways of these hormones. biorxiv.org Overexpression of the Jatropha curcas homolog JcFT in tobacco was found to affect terpenoid metabolism and the jasmonic acid-mediated signaling pathway. mdpi.com
In cell suspension cultures of Jatropha curcas, elicitation with jasmonic acid has been shown to stimulate the production of triterpenes, which share precursors with diterpenoids. researchgate.net Application of JA at the appropriate time and concentration triggered a significant increase in triterpene accumulation. researchgate.net While this study focused on triterpenes, it highlights the potential of JA to upregulate the broader terpenoid biosynthetic pathway in Jatropha. researchgate.net
| Hormone/Elicitor | Affected Genes | Observed Effect | Reference |
|---|---|---|---|
| Salicylic Acid (SA) | DXS, GGPPS, CAS, and other terpenoid pathway genes. | Upregulation of transcript accumulation. | biorxiv.org |
| Methyl Jasmonate (MeJA) | DXS, GGPPS, CAS, and other terpenoid pathway genes. | Upregulation of transcript accumulation. | biorxiv.org |
| Jasmonic Acid (JA) | Genes involved in triterpene production. | Triggered a threefold increase in triterpene accumulation in cell cultures. | researchgate.net |
Advanced Research Methodologies for Jatropha Principle Analysis
Extraction and Isolation Techniques for Diverse Jatropha Constituents
The effective analysis of Jatropha's chemical makeup begins with meticulous extraction and isolation processes. The varied nature of compounds within the plant, from proteins and nucleic acids to lipophilic and hydrophilic molecules, requires tailored approaches to ensure the purity and integrity of the target analytes.
Optimized Protocols for RNA and Protein Isolation from Challenging Tissues
Jatropha tissues are known to be rich in substances like latex, lipids, polysaccharides, and polyphenols, which can interfere with the isolation of high-quality RNA and proteins. researchgate.net Standard extraction methods often yield contaminated samples, rendering them unsuitable for downstream molecular analyses such as cDNA library construction and gene expression studies. researchgate.netresearchgate.net
To overcome these challenges, researchers have developed optimized protocols. One effective method for RNA isolation involves the use of an alkaline borate (B1201080) buffer during tissue homogenization. researchgate.net This approach prevents the formation of a viscous gel that is often observed with guanidium-salt-containing methods. researchgate.net The result is high-quality RNA from various tissues including leaves, immature inflorescence, endosperm, and roots, with yields ranging from 1.80 to 7.80 mg per 100 mg of fresh weight. researchgate.net The integrity of the isolated RNA is confirmed by gel electrophoresis, showing distinct ribosomal RNA bands and the absence of DNA contamination. researchgate.net Furthermore, the purity is indicated by A260/A280 ratios of approximately 2.1 and A260/A230 ratios greater than 2.0, making it suitable for applications like reverse transcription-polymerase chain reaction (RT-PCR). researchgate.net
For protein isolation, particularly from seeds, methods have been developed to successfully extract and estimate protein content. Techniques such as the Biuret method and Lowry's method are employed for the quantification of total protein. Seed extracts of Jatropha have been shown to contain a high concentration of protein, with estimates around 68-70 mg/ml.
Table 1: Comparison of RNA Isolation Protocols for Jatropha
| Protocol Feature | Standard Guanidium-Salt Method | Optimized Alkaline Borate Buffer Method |
| Homogenization Buffer | Contains guanidium salt | Alkaline borate buffer |
| Issue with Jatropha Tissue | Forms viscous gel, traps nucleic acids | Prevents gel formation |
| RNA Yield | Often low and contaminated | 1.80 - 7.80 mg/100mg fresh weight researchgate.net |
| RNA Purity (A260/A280) | Variable, often low | ~2.1 researchgate.net |
| RNA Purity (A260/A230) | Variable, often low | >2.0 researchgate.net |
| Suitability for Downstream Applications | Limited | High (RT-PCR, cDNA library construction) researchgate.net |
Differential Extraction Strategies for Lipophilic and Hydrophilic Compounds
The diverse polarity of chemical constituents in Jatropha necessitates differential extraction strategies to effectively separate lipophilic (fat-soluble) and hydrophilic (water-soluble) compounds. nih.gov
Liquid-liquid fractionation is a common technique used to simplify complex extracts. nih.gov This method partitions compounds between two immiscible liquid phases, such as a polar solvent (e.g., methanol (B129727)/water) and a non-polar solvent (e.g., hexane (B92381) or chloroform). nih.govmdpi.com This initial separation enriches hydrophobic molecules in the lipophilic solvent and polar metabolites in the hydrophilic solvent. nih.gov For instance, a crude methanol extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their solubility. mdpi.com
Solvent selection is critical. For polyphenolic compounds, which are generally hydrophilic, solvents like methanol, ethanol, and water are effective. researchgate.net The extraction of bioactive compounds from Jatropha hulls has been optimized using a mixture of solvents and extraction processes, indicating that a single solvent is often not sufficient. researchgate.net Techniques such as maceration and homogenizer-assisted extraction are also employed, with the latter offering the advantage of shorter extraction times. mdpi.com
For lipophilic compounds like phorbol (B1677699) esters, extraction is often performed with solvents such as ethyl acetate. google.com Subsequent purification steps, such as column chromatography, are then used to isolate the target compounds from the crude extract. google.com
Table 2: Solvents for Differential Extraction of Jatropha Compounds
| Compound Class | Polarity | Effective Extraction Solvents |
| Phorbol Esters | Lipophilic | Ethyl Acetate google.com, Methanol mdpi.combiorxiv.org |
| Phenolics & Flavonoids | Hydrophilic | Methanol, Ethanol, Water researchgate.netmdpi.com |
| Proteins | Hydrophilic | Phosphate (B84403) Buffer-Saline (PBS) researchgate.net |
| Volatile Oils | Lipophilic | Hydrodistillation, Solvent-free microwave extraction asianpubs.orgresearchgate.net |
Analytical Quantification and Validation Protocols
Once extracted and isolated, the precise quantification of Jatropha principles is achieved through various analytical techniques. These methods provide the sensitivity and specificity required to identify and measure the concentration of individual compounds.
High-Performance Liquid Chromatography (HPLC) for Phorbol Esters and Other Diterpenoids
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like phorbol esters and other diterpenoids in Jatropha. mdpi.comnih.govnih.gov This method separates compounds based on their affinity for a stationary phase (column) and a mobile phase (solvent). nih.gov
For phorbol ester analysis, a reverse-phase C18 column is commonly used. nih.govnih.gov The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water. nih.gov Detection is often performed using a UV-visible detector at a wavelength of 280 nm. nih.gov The use of a fused-core C18 column can provide fast and sensitive separation, allowing for the detection of numerous peaks within a short analysis time. nih.gov HPLC methods have been validated for the analysis of diterpenes like riolozatrione (B1238254) in Jatropha dioica, demonstrating good reproducibility and accuracy. researchgate.netnih.gov
Metabolic profiling using HPLC coupled with multivariate analysis techniques like principal component analysis (PCA) has been used to differentiate batches of Jatropha curcas seeds based on their phorbol ester profiles. nih.gov This approach helps in identifying marker compounds for quality control. nih.gov
Table 3: HPLC Parameters for Phorbol Ester Analysis in Jatropha curcas
| Parameter | Typical Conditions |
| Instrument | Waters HPLC system with UV-visible detector mdpi.combiorxiv.orgnih.gov |
| Column | Reverse phase C-18 nih.gov |
| Mobile Phase | Acetonitrile and water (e.g., 80/20 ratio) nih.gov |
| Flow Rate | 1 mL/min nih.gov |
| Column Temperature | 25 °C nih.gov |
| Detection Wavelength | 280 nm nih.gov |
| External Standard | Phorbol 12-myristate 13-acetate (PMA) or (TPA) mdpi.combiorxiv.orgnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Components
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds, such as those found in the essential oils of Jatropha species. mdpi.com It is also used for non-volatile compounds that can be chemically modified (derivatized) to become volatile. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer. nih.gov
GC-MS analysis of essential oils from Jatropha integerrima, Jatropha gossypiifolia, and Jatropha roseae has identified a total of 95 volatile constituents. mdpi.com The chemical profiles can be used to discriminate between different species. mdpi.com For instance, key markers for differentiation include heneicosane, phytol, and nonacosane. mdpi.com The analysis is typically performed using a capillary column, such as a DB-5, with helium as the carrier gas. nih.gov
In some cases, derivatization is necessary. For example, fatty acids in Jatropha oil can be converted to their fatty acid methyl esters (FAMEs) to increase their volatility for GC-MS analysis.
Table 4: Major Volatile Compounds in Jatropha Species Identified by GC-MS
| Jatropha Species | Major Compounds | Percentage of Total Oil Content | Reference |
| J. integerrima | Hexatriacontane | 28.44% | mdpi.com |
| Octadecamethyl cyclononasiloxane | 8.42% | mdpi.com | |
| D-limonene | 5.35% | mdpi.com | |
| J. gossypiifolia | Copaborneol | 15.70% | mdpi.com |
| Phytol | 10.33% | mdpi.com | |
| Eudesma-4(15),7-dien-1β-ol | 7.01% | mdpi.com | |
| J. multifida | Eucalyptol | 70.38% (SME), 35.62% (HDE) | asianpubs.orgresearchgate.net |
SME: Solvent-Free Microwave Extraction; HDE: Hydrodistillation Extraction
Electrophoretic Methods for Protein Characterization (e.g., SDS-PAGE)
Electrophoretic methods are fundamental for the characterization of proteins in Jatropha extracts. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique that separates proteins based on their molecular weight. thermofisher.com
In SDS-PAGE, proteins are denatured and coated with the negatively charged detergent SDS, which masks the intrinsic charge of the protein. thermofisher.com When an electric field is applied, the proteins migrate through the polyacrylamide gel matrix at a rate inversely proportional to the logarithm of their molecular weight. scribd.com This allows for the determination of the molecular weights of the proteins present in an extract by comparing their migration to that of known molecular weight markers. scribd.com
Studies on Jatropha species have used SDS-PAGE to analyze the protein banding patterns in leaf extracts to assess taxonomic relationships. researchgate.net The results reveal taxon-specific protein bands, and variations in the number and intensity of these bands can indicate the degree of similarity between species. researchgate.net For example, the similarity coefficient between different Jatropha species based on protein profiles has been calculated to range from 11.1% to 44.4%. researchgate.net
Molecular and Genetic Tools for Compound Analysis
The analysis of the "Jatropha principle," the complex mixture of bioactive and often toxic compounds in Jatropha species, has been significantly advanced by molecular and genetic tools. These methodologies allow researchers to move beyond simple compound identification and delve into the genetic underpinnings of their biosynthesis and regulation. This enables a deeper understanding of how and why these compounds are produced, and provides powerful tools for crop improvement, such as breeding for non-toxic varieties. The primary compounds of interest include phorbol esters, the main toxic agents, and other secondary metabolites like diterpenoids. nih.govgeneticsmr.orgfrontiersin.orgresearchgate.net
Gene Expression Profiling (e.g., RNA Sequencing, RT-qPCR)
Gene expression profiling is a critical tool for understanding the biosynthetic pathways of the this compound at a transcriptional level. By quantifying the abundance of messenger RNA (mRNA) molecules, researchers can identify which genes are active in specific tissues or under certain conditions, providing a snapshot of cellular activity. Techniques like RNA Sequencing (RNA-Seq) and Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) are paramount in this field. geneticsmr.organimalfoodscience.com
RNA Sequencing (RNA-Seq) offers a comprehensive, high-throughput approach to analyze the entire transcriptome of an organism. geneticsmr.org In Jatropha curcas, RNA-Seq has been employed to create global gene expression profiles in response to various stimuli, such as cold and salt stress, and during different developmental stages like seed and flower development. geneticsmr.orgresearchgate.netmdpi.comnih.govplos.org These studies have identified thousands of differentially expressed genes (DEGs) involved in numerous metabolic pathways, including those responsible for the synthesis of diterpenoids, the backbone of phorbol esters. ucr.ac.crajol.info For instance, transcriptome analysis has revealed the upregulation of genes in the diterpenoid biosynthesis pathway in response to certain stressors, suggesting a role for these compounds in plant defense. ucr.ac.cr
Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted and highly sensitive method used to measure the expression levels of specific genes. It is often used to validate the results obtained from broader transcriptomic analyses like RNA-Seq. mdpi.comnih.govajol.info In the context of the this compound, RT-qPCR has been instrumental in studying the expression of key genes involved in the phorbol ester biosynthetic pathway. nih.govanimalfoodscience.comnih.gov
Research has focused on genes such as geranylgeranyl diphosphate (B83284) synthase (GGPPS), which produces the C20 precursor for all diterpenoids, and casbene (B1241624) synthase (CS), which catalyzes the first committed step in the formation of the tigliane (B1223011) skeleton unique to phorbol esters. nih.govresearchgate.netanimalfoodscience.com Studies have used RT-qPCR to compare the expression of these genes in different tissues and between toxic and non-toxic varieties of J. curcas.
One study found that the relative mRNA accumulation of genes like ISOPENTENYL DIPHOSPHATE/DIMETHYLALLYL DIPHOSPHATE SYNTHASE (IDD) and FARNESYL DIPHOSPHATE SYNTHASE 2 (FPS2) was significantly higher in the seeds of toxic varieties compared to non-toxic ones. researchgate.net Furthermore, the expression of IDD, FPS2, and CS in the leaves of toxic varieties was significantly higher and positively correlated with the concentration of phorbol esters. researchgate.net Another study confirmed the expression of JcGGPPS in both the seeds and leaves of J. curcas, providing further evidence of its role in precursor supply for diterpenoid synthesis. animalfoodscience.com These findings demonstrate a direct link between the transcriptional activity of specific biosynthetic genes and the accumulation of toxic compounds.
Table 1: Key Genes in Phorbol Ester Biosynthesis and their Analysis via RT-qPCR
| Gene | Function in Pathway | Key Research Finding | Reference(s) |
| IDD | Isoprenoid precursor synthesis | Expression is significantly higher in leaves and seeds of toxic varieties compared to non-toxic ones. | researchgate.net |
| FPS2 | Isoprenoid precursor synthesis | mRNA levels are elevated in toxic varieties, correlating with phorbol ester content in leaves. | researchgate.net |
| GGPPS | Diterpenoid precursor synthesis | Expressed in both seeds and leaves, providing the essential C20 precursor for diterpenes. | animalfoodscience.com |
| CS | First committed step in tigliane synthesis | Expression is significantly higher in leaves of toxic varieties and correlates with phorbol ester levels. | researchgate.net |
Single Nucleotide Polymorphism (SNP) Analysis for Chemotype Differentiation
The existence of both toxic (high phorbol ester content) and non-toxic (low or no phorbol ester content) varieties of Jatropha curcas presents a significant opportunity for crop improvement. nih.govajol.info Differentiating these chemotypes accurately and efficiently is crucial for breeding programs aimed at developing safe animal feed from the protein-rich seed cake. ucr.ac.crnih.gov Single Nucleotide Polymorphisms (SNPs) have emerged as powerful genetic markers for this purpose. SNPs are variations at a single position in a DNA sequence among individuals.
Researchers have successfully identified SNP markers that are tightly linked to the presence or absence of phorbol esters. animalfoodscience.comnih.govucr.ac.cr These markers allow for the rapid and cost-effective screening of large numbers of Jatropha plants at the seedling stage, long before they produce seeds, a process known as marker-assisted selection (MAS). nih.govajol.info
Several studies have validated specific SNPs associated with phorbol ester content. For example, a study involving 54 accessions from nine countries identified four SNPs (SNP22, SNP24, SNP25772, and SNP25886) that could reliably identify toxic germplasm with phorbol ester levels above 0.1 mg/g. ucr.ac.cr Notably, the genotype T/T for SNP25886 was found exclusively in non-toxic accessions, making it a strong candidate for direct selection. ucr.ac.cr
Another comprehensive study used next-generation sequencing (NGS) to identify 64 candidate SNPs that could discriminate between toxic and non-toxic samples. researchgate.netanimalfoodscience.comnih.gov Further analysis on a large population of over 600 plants identified two new SNPs, SNP_J22 and SNP_J24 , that were significantly linked to low toxicity. animalfoodscience.comnih.gov The association was remarkably strong, with R² values of 0.75 and 0.54, respectively. animalfoodscience.comnih.govresearchgate.net These markers were mapped to a specific genomic region on Chromosome 8, which is believed to be important for phorbol ester biosynthesis. animalfoodscience.comnih.gov The use of such validated SNP markers is a significant step forward for high-throughput genotyping in breeding programs aimed at detoxifying Jatropha meal. animalfoodscience.comnih.gov
Table 2: Validated SNP Markers for Differentiating Toxic and Non-Toxic Jatropha curcas
| SNP Marker | Associated Trait | Key Research Finding | Reference(s) |
| SNP_J22 | Low Phorbol Ester Content | Significantly linked to low toxicity with a high correlation (R² = 0.75). Homozygous T/T genotype determines the lowest phorbol ester content. | animalfoodscience.comnih.govresearchgate.net |
| SNP_J24 | Low Phorbol Ester Content | Significantly linked to low toxicity (R² = 0.54). Homozygous A/A genotype is associated with the lowest phorbol ester levels. | animalfoodscience.comnih.govresearchgate.net |
| SNP25886 | Non-Toxicity | The T/T genotype was exclusively associated with non-toxic accessions. | ucr.ac.cr |
| SNP22, SNP24, SNP25772 | Geographic Origin/Toxicity | A unique haplotype of these three SNPs helped discriminate accessions from Mexico (a source of non-toxic varieties) from those of other countries. | ucr.ac.cr |
Molecular and Cellular Mechanisms of Jatropha Principle Biological Activity
Molecular Targets and Signal Transduction Pathways of Phorbol (B1677699) Esters (e.g., Protein Kinase C Activation)
Phorbol esters, a prominent class of tetracyclic diterpenoids found in Jatropha curcas seed oil, are known for their potent biological activities, primarily mediated through the activation of protein kinase C (PKC). mdpi.comzju.edu.cn PKC is a family of enzymes that play a crucial role in various cellular signaling pathways, controlling processes like cell growth, differentiation, and apoptosis. researchgate.net
The molecular mechanism of phorbol ester action lies in their structural similarity to diacylglycerol (DAG), a natural activator of PKC. zju.edu.cnscite.ai Phorbol esters act as potent analogues of DAG, binding to and activating PKC. zju.edu.cnresearchgate.net This activation is not transient like that of DAG, which is rapidly metabolized; instead, phorbol esters cause sustained hyperactivation of PKC. researchgate.net This prolonged activation can disrupt normal cellular signaling, leading to a variety of downstream effects, including the promotion of tumor growth. mdpi.comzju.edu.cn
Computational modeling studies have provided further insights into the interaction between phorbol esters and PKC. These studies suggest that for a phorbol ester to be active, it must interact with specific amino acid residues within the PKC binding site and create a hydrophobic cover. journalirjpac.comresearchgate.net The toxicity of a given phorbol ester is also thought to be inversely related to the intrinsic reactivity of its ester linkage. journalirjpac.com Jatropha phorbol esters, with their characteristic ring formations in the acid moiety, may have a distinct mechanism of interaction compared to other phorbol esters. journalirjpac.comresearchgate.net The activation of PKC by phorbol esters initiates a cascade of signal transduction events that can interfere with phospholipid and protein synthesis, DNA synthesis, and gene expression. scite.ai
Cellular Interactions of Lectins with Glycoconjugates
Jatropha species contain lectins, which are carbohydrate-binding proteins of non-immune origin. internationalscholarsjournals.orgajol.info These proteins play a significant role in cellular recognition processes by specifically and reversibly binding to carbohydrate moieties on the surface of cells, known as glycoconjugates. mtu.eduwikipedia.org
The interaction between lectins and glycoconjugates is a multivalent process, meaning that a single lectin molecule, which is often oligomeric with multiple binding sites, can bind to multiple carbohydrate epitopes on a cell surface. mtu.edunih.gov This multivalency significantly enhances the affinity and specificity of the interaction. mtu.edu The binding is mediated by a combination of forces, including hydrogen bonding, hydrophobic associations, and van der Waals interactions. mtu.edu
This binding can trigger a variety of cellular responses. For instance, by binding to glycoconjugates on the surface of cells, lectins can cause cell agglutination (clumping) or precipitation of glycoconjugates. wikipedia.org This interaction can also interfere with cellular signaling pathways. mtu.edu In the context of defense, plant lectins can bind to the glycoconjugates on the surface of microorganisms like bacteria and fungi, potentially interfering with their normal function. internationalscholarsjournals.org Some lectins, including those from Jatropha, have been shown to possess antifungal properties, which may be attributed to their ability to bind to components of the fungal cell wall, such as chitin. researchgate.net
Modulation of Plant Cellular Processes by Jatropha Constituents (e.g., Reactive Oxygen Species Scavenging, Osmotic Regulation)
Constituents of Jatropha can influence various cellular processes within the plant itself, particularly in response to environmental stresses. These compounds can act as protective agents, helping the plant to cope with adverse conditions such as drought and salinity.
One key mechanism is the scavenging of reactive oxygen species (ROS). Plants under stress often produce an excess of ROS, which can cause significant damage to cellular components. Jatropha plants contain phytochemicals like flavonoids and phenols that have antioxidant properties. scispace.com These compounds can neutralize ROS, thereby mitigating oxidative stress. scispace.com
Another important process is osmotic regulation, which is crucial for maintaining cell turgor and water balance under drought or saline conditions. Jatropha plants can accumulate various organic and inorganic solutes to adjust their osmotic potential. researchgate.net These solutes include soluble sugars, amino acids like proline, and ions such as potassium. researchgate.netscirp.orgrjpbcs.com The accumulation of these osmolytes helps to lower the water potential inside the cells, facilitating water uptake and retention. researchgate.netmdpi.com For instance, under drought stress, an increase in the levels of total soluble sugars, free amino acids, and glycinebetaine has been observed in both the roots and leaves of Jatropha curcas, contributing to osmotic adjustment. researchgate.net
The phytochemical profile of Jatropha, including the levels of phenols, tannins, and amino acids, can also change in response to seasonal variations and developmental stages, suggesting a dynamic role in the plant's adaptation to its environment. nih.gov
Antiviral and Antimicrobial Mechanisms in Non-Human Biological Systems
The chemical constituents of Jatropha exhibit a broad spectrum of antimicrobial and antiviral activities against various pathogens in non-human biological systems. These properties are attributed to a variety of compounds, including alkaloids, flavonoids, saponins (B1172615), tannins, and terpenoids. core.ac.uknih.govinternationalscholarsjournals.com
The antimicrobial mechanism is often multifaceted. Extracts from different parts of the Jatropha plant have demonstrated the ability to inhibit the growth of both bacteria and fungi. core.ac.uknih.govinternationalscholarsjournals.com The proposed mechanism of action for some of these compounds involves the formation of complexes with extracellular and soluble proteins, as well as with the bacterial cell wall. core.ac.uk This interaction can be driven by non-specific forces like hydrogen bonding and hydrophobic effects, or through the formation of covalent bonds, ultimately disrupting the integrity and function of the microbial cells. core.ac.uk For example, Jatropha extracts have shown inhibitory activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, and fungi like Aspergillus niger and Penicillium notatum. nih.govijsrtjournal.comnih.gov
The antiviral activity of Jatropha constituents is also an area of active research. Lectins, for example, can exhibit antiviral properties by binding to the carbohydrate structures present on the surface of viruses. researchgate.netresearchgate.net This binding can interfere with the virus's ability to attach to and enter host cells, thereby blocking infection. researchgate.net Furthermore, ribosome-inactivating proteins like curcin are believed to be involved in the plant's defense system and have been shown to possess antiviral activities. netjournals.orgmdpi.com
Genetic and Genomic Basis of Jatropha Principle Variation and Production
Genetic Diversity and Population Structure in Relation to Compound Profiles
Jatropha curcas displays significant variation in its genetic makeup and, consequently, in the profile of its chemical compounds, including phorbol (B1677699) esters. Studies assessing genetic diversity have revealed important correlations between the geographic origin of Jatropha accessions and their toxicity.
Geographic Variation : Research using molecular markers like AFLP, SSR, and SNP has consistently shown that accessions from Central America, the plant's likely center of origin, possess the highest genetic diversity. researchgate.netcabidigitallibrary.orgaimspress.comnih.govwur.nl In contrast, accessions from Asia and Africa exhibit a much narrower genetic base, likely due to a genetic bottleneck effect from introduction events. cabidigitallibrary.orgnih.gov
Compound Profile Diversity : This genetic diversity is mirrored in the chemical profiles. While many accessions are toxic, containing significant levels of phorbol esters, naturally occurring non-toxic provenances exist, which are of great interest for breeding programs. nih.gov Analysis of native populations in Mexico has shown that while phorbol ester content itself is not directly correlated with neutral genetic diversity, there is significant variation in the types and quantities of these compounds among different populations. nih.gov Some accessions may present different forms and concentrations of PEs; for instance, the "Chai Nat" variety exhibits five forms of PEs, whereas the low-PE "M10" variety has only two. mdpi.com
Phenotypic vs. Genetic Diversity : Interestingly, despite the low genetic diversity observed in some regions, significant phenotypic variability in traits like seed size and oil content can still exist. unifi.it This suggests that epigenetic regulatory mechanisms may play a fundamental role in controlling these traits. However, for phorbol ester content, the genetic basis appears to be more direct. The identification of markers associated with the presence or absence of phorbol esters allows for the classification of germplasm. researchgate.net
Table 1: Genetic Diversity and Phorbol Ester (PE) Content in Jatropha curcas Accessions
| Geographic Origin | Level of Genetic Diversity | Phorbol Ester (PE) Status | Key Findings |
|---|---|---|---|
| Central America/Mexico | High | Both toxic and non-toxic accessions present. researchgate.netwur.nl | Considered the center of diversity and a crucial source of genetic material for breeding low-toxicity varieties. aimspress.comnih.gov |
| Asia | Narrow | Predominantly toxic accessions. cabidigitallibrary.org | Limited genetic base suggests introduction from a small pool of founders. cabidigitallibrary.orgnih.gov |
| Africa | Narrow | Predominantly toxic accessions. cabidigitallibrary.org | Similar to Asian accessions, shows a narrow genetic base. cabidigitallibrary.orgnih.gov |
| India | Low to Moderate | Primarily toxic, but variability exists. nih.govresearchgate.net | Some studies show modest diversity, while others confirm a narrower base compared to American accessions. nih.gov |
Identification and Characterization of Genes Governing Jatropha Principle Biosynthesis
The biosynthesis of phorbol esters is a complex, multi-step process originating from the terpenoid pathway. mdpi.com Research has identified several key genes and enzyme families that play a crucial role. The pathway begins with the synthesis of the C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). biorxiv.org
Key steps and the genes involved include:
GGPP Formation : Catalyzed by Geranylgeranyl Diphosphate Synthase (GGPPS) . biorxiv.orgnih.gov
Casbene (B1241624) Formation : The first committed step is the cyclization of GGPP to form casbene, the precursor to the phorbol core skeleton. This reaction is catalyzed by Casbene Synthase (CS) . ntu.edu.sgnih.govresearchgate.net Several CS homologs have been identified in the Jatropha genome. nih.govnih.gov
Oxidation and Modification : The casbene core undergoes a series of oxidative modifications, primarily by cytochrome P450 monooxygenases (CYPs) of the CYP726A family, to form the complex tigliane (B1223011) skeleton of phorbol. oup.comresearchgate.net
Esterification : The final step involves the esterification of the phorbol core at specific positions, a reaction likely catalyzed by acyltransferases . nih.govoup.com
Genomic studies have revealed that these biosynthetic genes are often physically clustered together in the genome. A notable gene cluster on chromosome 3 of J. curcas contains multiple casbene synthase homologs and is highly conserved when compared to a similar cluster in castor bean (Ricinus communis). oup.comnih.gov This clustering suggests a co-regulation of these genes. oup.com
**Table 2: Key Genes Implicated in Phorbol Ester Biosynthesis in *Jatropha curcas***
| Gene/Enzyme | Abbreviation | Putative Function | Evidence |
|---|---|---|---|
| Geranylgeranyl Diphosphate Synthase | GGPPS | Synthesizes the diterpenoid precursor GGPP. | Expression correlated with PE biosynthesis. nih.gov |
| Casbene Synthase | CS | Catalyzes the formation of casbene from GGPP, the first committed step. | Functional analysis confirms its role; downregulation reduces PE content. ntu.edu.sgnih.govresearchgate.net |
| Cytochrome P450 Monooxygenases | CYPs (e.g., CYP726A family) | Catalyze oxidative modifications of the casbene skeleton. | Found in gene clusters with CS; homologous to known terpenoid oxidases. oup.comnih.gov |
| BAHD Acyltransferase | - | Potentially involved in the final esterification of the phorbol core. | Identified within the diterpenoid biosynthetic gene cluster. oup.com |
Quantitative Trait Loci (QTL) Mapping for Traits Related to Compound Accumulation
QTL mapping is a powerful tool to identify genomic regions that are associated with variation in a quantitative trait, such as the concentration of phorbol esters.
Major QTL on Linkage Group 8 : Multiple studies have independently identified a major QTL on linkage group 8 (LG8) that is strongly associated with the presence or absence of phorbol esters. nih.govresearchgate.net This locus explains a significant portion of the variation in PE content, suggesting that toxicity can be treated as a dominant monogenic or major-gene trait. nih.gov The biosynthesis is maternally controlled, as it occurs within the maternal tissues of the plant. nih.gov
These QTL mapping efforts are crucial for developing molecular markers that can be used in marker-assisted selection (MAS) to rapidly breed new, non-toxic Jatropha varieties without the need for laborious chemical analysis at each generation. nih.gov
**Table 3: Identified QTLs for Phorbol Ester (PE) Content in *Jatropha curcas***
| QTL Name | Linkage Group (LG) | Contribution to Variation | Study Details |
|---|---|---|---|
| Not specified | LG 8 | Major locus controlling PE presence/absence. nih.gov | Identified as a single, dominant, maternally controlled locus in F2 populations. nih.gov |
| qPE8.1 | LG 8 | 15.49% | Identified in a "Chai Nat" × "M10" cross; the allele from the low-PE parent (M10) decreased PE content. mdpi.comnih.gov |
| qPE3.1 | LG 3 | 14.10% | Identified in the same "Chai Nat" × "M10" cross; interestingly, the allele from the low-PE parent (M10) at this locus increased PE content. mdpi.comnih.gov |
Transcriptional Regulation Networks Influencing this compound Expression
The production of phorbol esters is not static; it is dynamically regulated at the transcriptional level. The expression of biosynthetic genes varies significantly depending on the plant tissue, developmental stage, and in response to environmental stresses. mdpi.combiorxiv.org
Tissue-Specific Expression : Gene expression studies using quantitative RT-PCR have shown that transcripts of key genes like GGPPS and CS accumulate at different levels in various plant parts. nih.govresearchgate.net Expression is generally higher in reproductive organs (like fruits) and young, developing tissues compared to mature leaves. mdpi.combiorxiv.org Phorbol esters are found in almost all parts of the plant, with the exception of the seed shell, with the endotesta showing the highest concentration. mdpi.com
Developmental Regulation : The expression of PE biosynthetic genes changes during seed development. nih.govnih.gov Transcriptome analysis of developing seeds revealed that 18 of the 26 genes predicted to be involved in PE biosynthesis were differentially expressed across four stages of fruit maturity. nih.gov
Stress Response : The expression of these genes is also modulated by abiotic and biotic stresses, suggesting that phorbol esters play a role in plant defense. mdpi.combiorxiv.org For example, infection with different fungal pathogens (biotrophic vs. necrotrophic) or treatment with defense-related hormones like salicylic (B10762653) acid (SA) and methyl jasmonate (MeJA) leads to differential regulation of terpenoid biosynthetic genes. biorxiv.orgresearchgate.net This indicates a complex cross-talk between different defense signaling pathways and the regulation of PE production. researchgate.net The co-expression of genes within the biosynthetic cluster suggests a coordinated transcriptional control mechanism, forming a gene module that is regulated together. biorxiv.org
Approaches for Genetic Modification of this compound Content
Given the direct link between specific genes and phorbol ester production, genetic modification offers a precise and efficient strategy for detoxifying Jatropha curcas. The primary goal is to downregulate or knock out key genes in the biosynthetic pathway, particularly in the seeds.
RNA Interference (RNAi) : This gene silencing technique has been successfully used to reduce the toxicity of Jatropha. By introducing an RNAi construct that creates double-stranded RNA corresponding to a target gene, the plant's own machinery degrades the native mRNA of that gene.
Targeting Casbene Synthase (CS) : Scientists have designed seed-specific RNAi constructs targeting CS genes. nih.govresearchgate.net This approach has effectively downregulated CS expression and led to a marked reduction in phorbol ester levels in the seeds—by as much as 85%—without causing other observable negative effects on the plant. nih.govresearchgate.net The low-PE trait was shown to be heritable. researchgate.net
Targeting Other Toxins : RNAi has also been applied to silence the gene for curcin, another toxic protein in Jatropha seeds, achieving a reduction in its transcript abundance by over 98%. nih.govcabidigitallibrary.org
CRISPR-Cas9 : The powerful gene-editing tool CRISPR-Cas9 is being established as a method for targeted mutagenesis in Jatropha. iaea.orgresearchgate.netboku.ac.at This system can be used to create small insertions or deletions (indels) at a specific gene locus, leading to a frameshift mutation that knocks out the gene's function.
Targeting Biosynthetic Genes : Researchers have designed guide RNAs (gRNAs) to target genes involved in the biosynthesis of toxins, including phorbol esters. iaea.org The successful introduction of the CRISPR-Cas9 machinery into Jatropha cells and the detection of the intended mutations have been reported, providing a clear path toward creating completely non-toxic Jatropha cultivars through precise gene knockout. iaea.org
These genetic engineering approaches, by targeting genes specifically in the seed endosperm, hold the promise of detoxifying the seed cake for use as animal feed while potentially leaving the defense compounds in other parts of the plant intact. nih.govnih.gov
Chemical Synthesis and Derivatization Strategies for Jatropha Principle Analogues
Synthetic Approaches for Diterpenoid and Phorbol (B1677699) Ester Analogues
The synthesis of Jatropha principles, particularly phorbol and its ester analogues, represents a formidable challenge in organic chemistry due to their highly complex, densely functionalized, and stereochemically rich structures. nih.govnih.govscripps.edu The core of these molecules often features a 5/7/6/3-membered tetracyclic ring system (in the case of tiglianes) or other complex frameworks like the [5.9.5] tricyclic core of jatrophatrione (B1672806). organic-chemistry.orgacs.org
Total synthesis of these natural products is a long-standing goal. The first total synthesis of phorbol was a landmark achievement, and subsequent efforts have focused on improving efficiency. nih.govscripps.edu For instance, a 2016 report detailed a 19-step enantioselective total synthesis of (+)-phorbol starting from the monoterpene (+)-3-carene. nih.gov More recently, a unified strategy was developed for the total syntheses of five different diterpenoids across the rhamnofolane, tigliane (B1223011), and daphnane (B1241135) families, including the anti-HIV agent prostratin, in 16-20 steps from four achiral fragments. nih.gov This approach utilized key transformations such as an asymmetric Diels-Alder reaction and a Eu(fod)₃-promoted 7-endo radical cyclization to construct the common 5/7/6-trans-fused ring system. nih.gov The total synthesis of other related diterpenoids, such as jatrophatrione and citlalitrione, has also been accomplished, featuring key steps like tandem anionic oxy-Cope rearrangement/transannular ene cyclization. organic-chemistry.orgnih.gov
Given the difficulty of total synthesis, many researchers have focused on creating simplified analogues that retain biological activity but are more accessible. pnas.org One approach involved a retro-annelation sequence to remove the five-membered A-ring from the phorbol core, providing access to BCD-ring analogues for biological testing. acs.orgacs.orgnih.gov These synthetic and semi-synthetic strategies are crucial for producing quantities of these compounds for further research, as many are not abundant in their natural sources. nih.gov
Table 1: Selected Total Synthesis Approaches for Diterpenoid Cores Related to Jatropha Principles This table is interactive. Users can sort columns to compare different synthetic strategies.
| Target Compound/Core | Key Synthetic Strategy | Starting Material | Number of Steps | Reference |
|---|---|---|---|---|
| (+)-Phorbol | Two-phase terpene synthesis logic | (+)-3-carene | 19 | nih.gov |
| Jatrophatrione | Anionic oxy-Cope rearrangement; Grob fragmentation | Methylcyclopentadiene | >12 | acs.org |
| Prostratin (Tigliane) | Oxidative dearomatization of a phenol | Cyclopentadiene | 23 | acs.org |
| Unified (Tigliane/Daphnane Cores) | Asymmetric Diels-Alder; π-allyl Stille coupling | Achiral fragments | 16-20 | nih.gov |
Derivatization of Jatropha Oil Components for Non-Biofuel Industrial Applications
Beyond the complex diterpenoids, the main component of Jatropha curcas seeds is the oil, a triglyceride rich in unsaturated fatty acids like oleic and linoleic acid. mdpi.comupm.edu.my This high degree of unsaturation provides a versatile platform for chemical modification, enabling the conversion of the oil into valuable industrial products beyond biofuels. mdpi.comupm.edu.my
A primary derivatization strategy is the synthesis of polyols . This is typically a two-step process involving the epoxidation of the carbon-carbon double bonds in the fatty acid chains, followed by the ring-opening of the resulting epoxide groups. mdpi.comscite.ainih.govnih.gov The epoxidation is often carried out using reagents like peroxy acids (e.g., performic or peracetic acid), and the subsequent ring-opening with alcohols (like methanol (B129727) or ethanol) or acids introduces hydroxyl (-OH) groups onto the triglyceride backbone. mdpi.comui.ac.id The resulting jatropha oil-based polyols (JOLs) are key precursors for producing polyurethanes , which have applications in coatings, foams, and adhesives. nih.govui.ac.idresearchgate.net
Another significant application is the production of biolubricants . Direct use of Jatropha oil as a lubricant is limited by its poor oxidative stability. ache-pub.org.rs Chemical modification via epoxidation followed by ring-opening and esterification can significantly improve its properties. These modifications introduce branching into the fatty acid chains, which enhances the viscosity index, lowers the pour point, and increases the flash point, making the resulting oil a viable and environmentally friendlier alternative to petroleum-based lubricants. ache-pub.org.rstandfonline.compcbiochemres.com
More advanced applications include the development of thermoreversible polymers . In this approach, Jatropha oil is first epoxidized and then functionalized with furfurylamine. mdpi.comnih.gov The attached furan (B31954) groups can then undergo a Diels-Alder reaction with a bismaleimide (B1667444) crosslinker to form a polymer network that can be broken and reformed with temperature changes. mdpi.comnih.gov
Table 2: Properties of Chemically Modified Jatropha Oil for Industrial Applications This table is interactive. Click on headers to sort the data.
| Application | Modification Process | Key Property Improved | Resulting Product | Reference |
|---|---|---|---|---|
| Polymers | Epoxidation, Ring-opening with alcohol | Hydroxyl group functionality | Polyol for Polyurethane | mdpi.comnih.gov |
| Biolubricants | Epoxidation, Ring-opening, Esterification | Oxidative stability, Pour point (-29 °C), Flash point (250 °C) | Lubricant basestock | ache-pub.org.rs |
| Coatings | Epoxidation, Ring-opening with acrylic acid | Film hardness, gloss, adhesion | Polyurethane paint | ui.ac.id |
Chemoenzymatic Synthesis of Modified Jatropha Principles
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create complex molecules. Enzymes, such as lipases, offer high specificity and operate under mild conditions, which is particularly useful when dealing with sensitive molecules like phorbol esters. bohrium.com
Lipases isolated from Jatropha curcas seeds themselves have been shown to have catalytic activity. bohrium.comscispace.com These enzymes can be used for hydrolysis, esterification, and transesterification reactions on lipid substrates. scispace.com For example, lipase (B570770) from Jatropha seeds has been successfully used to hydrolyze castor oil in an organic solvent, demonstrating its potential as a biocatalyst. scispace.com
This enzymatic capability can be harnessed to modify Jatropha principles or related compounds. Research has demonstrated the chemoenzymatic synthesis of phorbol ester derivatives with potent anti-HIV activity. researchgate.net In one approach, a lipase was used as a biocatalyst for the specific esterification of glycerol, which was then followed by a chemical esterification step to attach polyunsaturated fatty acids. researchgate.netresearchgate.net Similarly, lipases are widely studied for their role in the transesterification of Jatropha oil, not just for biodiesel, but for creating other modified lipids. google.commdpi.comresearchgate.net While specific examples of chemoenzymatic modification of the toxic phorbol esters from Jatropha are not widespread in the literature, the principles have been established with related molecules, suggesting a viable route for creating novel analogues with potentially useful biological activities.
Structure-Activity Relationship Studies (SAR) Focusing on Molecular Mechanisms
Understanding the relationship between the chemical structure of Jatropha principles and their biological activity (SAR) is crucial for developing them into useful agents. For phorbol esters, the primary molecular target is Protein Kinase C (PKC), a family of enzymes involved in cellular signal transduction. nih.govresearchgate.netnih.gov Phorbol esters mimic the natural activator of PKC, diacylglycerol (DAG), binding to the C1 domain of the enzyme and causing its activation. nih.govnih.gov
SAR studies have revealed key structural features necessary for PKC binding and activation. The ester groups at the C12 and C13 positions on the phorbol core are critical, as are specific hydroxyl groups. nih.gov Molecular modeling and mutagenesis studies have helped to map the binding site in detail. For instance, it has been shown that the oxygen atoms at C3, C9, and C20 are crucial for binding, forming a pharmacophoric triad, while the oxygen at C12 is not directly involved in the interaction with PKC. acs.orgacs.org The C4 hydroxyl group was also identified as important, though it can be surrogated by the C3 oxygen. acs.org
Computational studies have further refined this understanding. An active phorbol ester must not only interact with specific hydrophilic amino acid residues in the PKC binding groove but also cover the area with a hydrophobic surface provided by the ester chains. researchgate.net The toxicity of a given phorbol ester has been proposed to be inversely related to the intrinsic reactivity of its ester linkages. researchgate.net The unique, ring-constrained acid moieties of Jatropha phorbol esters may influence how they interact with their protein targets compared to more flexible phorbol esters. researchgate.net These SAR insights are essential for the rational design of new analogues with tailored activities, such as PKC isozyme selectivity or reduced toxicity. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Class |
|---|---|
| Phorbol Ester | Diterpenoid (Tigliane) |
| Jatrophone | Diterpenoid |
| Jatrophatrione | Diterpenoid |
| Citlalitrione | Diterpenoid |
| Prostratin | Diterpenoid (Tigliane) |
| Oleic Acid | Fatty Acid |
| Linoleic Acid | Fatty Acid |
| Polyol | Polymer Precursor |
| Polyurethane | Polymer |
| Diacylglycerol (DAG) | Lipid |
| Furfurylamine | Amine |
| Bismaleimide | Crosslinker |
| (+)-3-carene | Monoterpene |
| Crotophorbolone | Diterpenoid |
| Langduin A | Diterpenoid |
| Resiniferatoxin | Diterpenoid (Daphnane) |
Ecological and Plant Physiological Roles of Jatropha Principles
Role of Jatropha Principles in Plant Defense Mechanisms Against Herbivores and Pathogens
Jatropha curcas possesses a robust chemical defense system to deter herbivores and inhibit the growth of pathogens. apsnet.org The milky sap or 'latex' of the plant is rich in unpalatable and toxic compounds that can sicken or kill feeding insects. oup.com This chemical arsenal (B13267) includes a variety of secondary metabolites such as terpenes, alkaloids, flavonoids, and coumarins. oup.com
Defense Against Herbivores:
The primary defense against herbivores is attributed to phorbol (B1677699) esters, which are potent toxins and antifeedants. biorxiv.orgnih.gov These compounds can cause acute toxic effects in animals and insects. biorxiv.org Research has shown that extracts from Jatropha are toxic to a range of agricultural pests. nih.gov For instance, Jatropha nut oil has been found to be effective against the seed beetle Callosobruchus maculatus by reducing oviposition and egg survival. oup.com The insecticidal activity of Jatropha extracts is not limited to phorbol esters; other compounds like curcin (a ribosome-inactivating protein), saponins (B1172615), and tannins also contribute to its defensive capabilities. unirioja.es Some specialist insects, however, have evolved to tolerate and even sequester these toxic compounds as a defense mechanism against their own predators. biorxiv.orgnih.gov
Defense Against Pathogens:
Jatropha principles also exhibit significant antimicrobial properties, providing defense against various plant pathogens. jmblsr.com Extracts from different parts of the Jatropha plant, including leaves, seeds, and roots, have demonstrated antifungal and antibacterial activity. nih.govajol.info For example, methanolic extracts of J. curcas seeds and pulp have shown high antifungal activity against Colletotrichum gloeosporioides, the fungus causing anthracnose disease in papaya. ajol.info Similarly, leaf extracts have been effective against the fungus that causes late leaf spot disease in groundnuts. elewa.org The antifungal and antibacterial effects are attributed to a variety of compounds, including flavonoids, tannins, and alkaloids. jmblsr.comnih.gov
The following table summarizes the inhibitory effects of different Jatropha curcas extracts on various pathogens:
| Plant Part | Extract Type | Pathogen | Inhibition Zone (mm) |
| Seed | Methanol (B129727) | Colletotrichum gloeosporioides | 5.6 ajol.info |
| Pulp | Methanol | Colletotrichum gloeosporioides | 7.4 ajol.info |
| Root Bark | Hexane (B92381) | Candida auris | 15 jmblsr.com |
| Stem | Ethanol | Klebsiella pneumoniae | 40 nih.gov |
| Root | Ethanol | Salmonella typhimurium | 25.5 nih.gov |
Environmental Stress Responses and Compound Accumulation (e.g., Salt Stress, Drought)
The accumulation of Jatropha principles is influenced by various environmental stressors, suggesting their role in the plant's adaptation and survival mechanisms under adverse conditions. biorxiv.org Abiotic factors such as drought and salinity can trigger changes in the production and concentration of these secondary metabolites.
Drought Stress:
Jatropha curcas is known for its drought resistance, a trait partially linked to the regulation of its secondary metabolism. biorxiv.orgispa.pt Under drought conditions, the expression of genes involved in terpenoid biosynthesis, the pathway leading to phorbol esters, is often upregulated. biorxiv.org This suggests that an increase in these defensive compounds may be part of the plant's strategy to cope with drought. However, some studies have shown that severe drought can also lead to a decrease in certain phytochemicals like alkaloids, flavonoids, and tannins, while increasing saponin (B1150181) content. scispace.com Drought stress has been observed to decrease leaf water status, chlorophyll (B73375) content, and photosynthetic rates, while increasing leaf temperature and the accumulation of proline and abscisic acid (ABA). ui.ac.id
Salt Stress:
Salinity is another significant abiotic stress that affects the physiological and biochemical processes of Jatropha curcas. mdpi.com Salt stress can lead to a reduction in the net photosynthesis rate. plos.org Studies on the impact of salinity on phytochemical production have yielded varied results. Some research indicates that salt stress leads to a decrease in the quantity of alkaloids, flavonoids, and tannins, while saponin production increases. scispace.com In contrast, other studies have shown an upregulation of genes involved in flavonoid biosynthesis under salt stress, suggesting an antioxidant function for these compounds. plos.org The plant's response to salt stress also involves the regulation of genes related to ABA and ethylene (B1197577) signaling, osmotic regulation, and the reactive oxygen species (ROS) scavenging system. plos.org
The accumulation of these compounds under stress is a complex process, with the fine-tuning of their biosynthesis likely linked to their ecological functions in extreme environments. biorxiv.orgmdpi.com
Influence of Edaphic and Climatic Factors on Jatropha Principle Expression and Concentration
The synthesis and concentration of Jatropha principles are not static but are influenced by a range of edaphic (soil-related) and climatic factors. dlsu.edu.ph These external conditions can significantly impact the plant's chemical profile.
Edaphic Factors:
Climatic Factors:
Climatic variables, including temperature, rainfall, and solar radiation, also affect the chemical composition of Jatropha. dlsu.edu.ph Seasonal variations have been observed in the levels of total phenols, tannins, and free amino acids in the leaves, with maximum levels often found during the summer months. nih.gov Jatropha can tolerate high temperatures but is sensitive to frost. ui.ac.id The plant's growth is also influenced by rainfall, with dormancy being induced by fluctuations in precipitation. core.ac.uk These climatic influences on the plant's growth and metabolic state can lead to variations in the concentration of Jatropha principles. gercj.com
Allelopathic Interactions and Ecosystem Dynamics
Jatropha curcas exhibits allelopathic properties, meaning it releases biochemicals that can influence the germination, growth, and survival of other plants in its vicinity. ajol.infoacademicjournals.org This is a crucial aspect of its ecological role and can impact ecosystem dynamics.
The allelochemicals are present in various parts of the plant, including leaves and roots, and can be released into the environment through exudates or the decomposition of plant residues. ajol.infoacademicjournals.org Aqueous extracts of Jatropha leaves have been shown to inhibit the germination and early seedling growth of several agricultural crops, including maize, millet, guinea corn, cowpea, and groundnut. ajol.info The inhibitory effect is often concentration-dependent, with higher concentrations of the extract leading to greater inhibition of germination and seedling growth. ajol.infoajol.info
One of the identified allelopathic substances in Jatropha curcas is azelaic acid, which has been shown to inhibit the germination and growth of corn. academicjournals.org Other compounds, such as phenolic compounds found in leaf extracts, are also believed to contribute to the allelopathic effects. pakbs.org While high concentrations of these extracts are generally inhibitory, some studies have reported that lower concentrations can have a stimulatory effect on the growth of certain plants like wheat. pakbs.org
The allelopathic nature of Jatropha curcas has practical implications for agriculture, suggesting that it may not be suitable for intercropping with certain sensitive crops. ajol.info
Impact on Plant Growth and Development Processes
The secondary metabolites within Jatropha curcas can also influence its own growth and developmental processes. The production and allocation of these compounds are metabolically expensive, and therefore, their synthesis is often tightly regulated and linked to different developmental stages.
For instance, the concentration of compounds like total phenols and tannins has been found to be higher in young leaves. researchgate.net The maturity of the fruit also plays a significant role in seed quality and subsequent seedling vigor. researchgate.netcsic.es Seeds from yellow, mature fruits tend to have higher germination rates and produce more vigorous seedlings compared to those from green or overly ripe fruits. researchgate.net
The application of external growth regulators can also interact with the plant's endogenous processes. For example, gibberellic acid (GA) has been shown to enhance seed germination and seedling growth. cabidigitallibrary.org Similarly, the application of both low and high concentrations of hormones like IAA and GA, as well as NPK fertilizers, has been found to significantly increase the number of leaves, branches, and stem diameter. mdpi.com
Q & A
Q. How can interdisciplinary teams standardize data collection in multi-institutional Jatropha studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
